molecular formula C15H22N4O3 B5500268 7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

カタログ番号: B5500268
分子量: 306.36 g/mol
InChIキー: HHCMKDUDRFWEML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

科学的研究の応用

Antihypertensive Activity

Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the compound , have potential applications as antihypertensive agents. These compounds, when modified with various substituents, have been evaluated for their ability to lower blood pressure, exhibiting properties of alpha-adrenergic blockers. In particular, studies indicate that certain derivatives are primarily alpha 2-adrenoceptor antagonists, while others show more inclination toward alpha 1-adrenoceptor antagonism. This suggests potential therapeutic applications in controlling high blood pressure (Caroon et al., 1981).

Anticancer and Antidiabetic Potential

Further research into the analogs of the spiropyrrolidine and spirothiazolidine families, closely related to the core structure of the compound , has revealed significant anticancer and antidiabetic activities. Specific compounds within this group have demonstrated substantial efficacy against human breast carcinoma and human liver carcinoma cell lines. Additionally, some compounds have exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors when compared to standard antidiabetic drugs (Flefel et al., 2019).

Spiro-fused Heterocyclic Systems

The synthesis and analysis of spiro-fused heterocyclic systems, which include compounds structurally related to 7-[(1-Ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, have been a subject of interest. These compounds exhibit unique properties due to their spiro-fused structures, making them suitable for a variety of applications in medicinal chemistry and drug design. The detailed structural elucidation of these compounds through spectroscopic studies and X-ray analysis contributes to understanding their potential applications (Holzer et al., 2003).

Tachykinin NK2 Receptor Antagonists

Research into spiropiperidines, which share a similar structural motif with the compound , has led to the development of potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have shown significant binding affinity to NK2 receptors and have been evaluated for their potential use in treating bronchoconstriction and other respiratory disorders. The development of these compounds highlights the utility of spiropyrrolidine derivatives in targeting specific receptors in the body (Smith et al., 1995).

特性

IUPAC Name

9-(1-ethyl-5-methylpyrazole-3-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-19-11(2)8-12(16-19)13(20)18-7-5-6-15(10-18)9-17(3)14(21)22-15/h8H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCMKDUDRFWEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2CCCC3(C2)CN(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。